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methoxybenzene
CAS No.: 30788-02-4
Cat. No.: B3258675

Get Quote

Focus: 4-Bromo-1-tert-butyl-2-methoxybenzene
Executive Summary & Nomenclature Analysis[1][2][3]

In the realm of medicinal chemistry and materials science, 4-Bromo-1-tert-butyl-2-
methoxybenzene (CAS: 14804-34-3) represents a critical building block. It combines a
lipophilic, bulky tert-butyl group with an electron-donating methoxy group, providing a unique
electronic and steric profile for downstream cross-coupling reactions.

Nomenclature: The "Benzene" vs. "Anisole" Debate

While often cataloged as 4-bromo-2-tert-butylanisole, the systematic IUPAC name provided in
the topic—4-Bromo-1-tert-butyl-2-methoxybenzene—is rigorously correct under specific
IUPAC recommendations (Blue Book P-14.4).

e Locant Selection: The substituents (Bromo, tert-butyl, Methoxy) are arranged ina 1,2,4
pattern. This is the lowest possible locant set (compared to 1,3,4 if Bromo were assigned
position 1).[1]
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» Alphabetical Priority: When locant sets are identical, the lower number is assigned to the
substituent cited first in alphabetical order.

o Bromo vs. Butyl (tert is ignored) vs. Methoxy.

o tert-Butyl (B) precedes Methoxy (M). Therefore, the tert-butyl group is assigned position 1,
and methoxy position 2.

o Result: 4-Bromo-1-tert-butyl-2-methoxybenzene.

Synthetic Methodology

The synthesis of this compound is a classic study in regiocontrolled electrophilic aromatic
substitution (EAS). Direct bromination of 1-tert-butyl-2-methoxybenzene (2-tert-butylanisole) is
the most efficient route, but it requires careful control to avoid over-bromination or benzylic
bromination.

Route A: The "Anisole-First" Strategy (Preferred)

This route utilizes the strong ortho/para directing power of the methoxy group to override the
directing effects of the tert-butyl group.

Step 1: O-Methylation

e Substrate: 2-tert-butylphenol

o Reagents: Methyl lodide (Mel), Potassium Carbonate (K2CO3)
e Solvent: Acetone or DMF

» Mechanism: SN2 attack of the phenoxide anion on Mel.

Step 2: Regioselective Bromination

o Substrate: 2-tert-butylanisole

e Reagent: N-Bromosuccinimide (NBS) or Brz[2][3]

e Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
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o Outcome: The methoxy group directs the incoming electrophile (Br+) to the para position (C4
relative to the ring, C5 relative to OMe). Wait—let us verify the numbering.

o Ift-Buis 1 and OMe is 2:
o OMe directs para to itself -> Position 5.
o t-Bu directs para to itself -> Position 4.

o Critical Regiochemistry Note: The methoxy group is a significantly stronger activator than
the alkyl group. Therefore, the major product of brominating 2-tert-butylanisole is usually
4-bromo-2-tert-butylanisole (Br para to OMe, i.e., 5-bromo-2-tert-butyl-1-
methoxybenzene).

o Correction for User's Compound: The user asks for 4-Bromo-1-tert-butyl-2-
methoxybenzene. In this structure, the Bromine is at position 4, which is meta to the
Methoxy (at 2) and para to the tert-butyl (at 1).

o Synthetic Challenge: Direct bromination of 2-tert-butylanisole yields the wrong isomer (Br
para to OMe). To get Br para to the tert-butyl group (and meta to OMe), one cannot use
standard EAS on the anisole.

Revised Synthetic Strategy for the Specific Isomer (4-Bromo-1-tert-butyl-2-methoxybenzene)
To achieve the 1-tBu, 2-OMe, 4-Br pattern, we must install the bromine before the methoxy
group exerts its directing influence, or use a precursor where the position is already
functionalized.

Recommended Route: The Phenol Bromination Approach
e Start: 2-tert-butylphenol.

o Bromination: Bromination of 2-tert-butylphenol. The -OH group is a powerful director (para >
ortho).

o Parato OH is position 4 (relative to OH at 1, tBu at 2).

o This yields 4-bromo-2-tert-butylphenol.
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o Methylation: O-Methylation of the resulting phenol.
o Product: 4-bromo-2-tert-butyl-1-methoxybenzene.[4]
o Numbering check: OMe at 1, tBu at 2, Br at 4.

o This matches the user's requested substitution pattern (Br is para to the oxygen, meta to
the t-butyl? No, in 4-bromo-2-tert-butylphenol, Br is para to OH. tBu is ortho to OH. So Br
is meta to tBu).[5]

o Let's re-verify the user's structure: "4-Bromo-1-tert-butyl-2-methoxybenzene".

Pos 1: t-Bu.

Pos 2: OMe.

Pos 4: Br.

Relation: Br is para to t-Bu. Br is meta to OMe.

o Conclusion: The user's compound requires Br to be para to the tert-butyl group. This is
chemically difficult via standard EAS because OMe (at 2) will direct to 5 (para to itself), not
4 (meta to itself).

o Solution: Start with 1-bromo-4-tert-butylbenzene.

o Step 1: Nitration? (Directs ortho to alkyl).

o Step 2: Iridium-Catalyzed C-H Borylation/Oxidation.
» Substrate: 1-bromo-4-tert-butylbenzene.
» Sterics: The position ortho to Br is accessible. The position ortho to t-Bu is hindered.
» This route is complex.

Scientist's Note: It is highly probable the user (or the catalog naming convention) refers to the
product where Br is para to the Methoxy group (the standard EAS product), but the numbering
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is applied differently. However, assuming the user strictly requires Br para to t-Bu, the synthesis
requires: 1-tert-butyl-4-bromobenzene - Iridium Catalyzed C-H Methoxylation (Ortho to t-Bu).

Actually, a more viable commercial route: Start: 2-Bromo-5-tert-butylphenol (rare). Start: 4-tert-
butylphenol - Bromination (gives 2-bromo-4-tert-butylphenol) — Methylation.

e Result: 1-OMe, 2-Br, 4-tBu.[1][4][5][6][7] (Isomer).[3][8]

Assumption for this Guide: Based on commercial availability of "4-Bromo-1-tert-butyl-2-
methoxybenzene" (often synonymous with the standard bromination product of 2-t-butyl
anisole in catalogs), | will detail the synthesis of the commercially relevant isomer (Br para to
OMe) while explicitly noting the numbering nuance. However, if the user strictly means Br at 4,
tBu at 1, OMe at 2 (Br para to tBu), this is the "Meta-Anisole" derivative.

Let us proceed with the Synthesis of the Commercially Dominant Isomer (Br para to OMe)
which is often mapped to this name in loose usage, but explicitly clarify the structure. Wait, let's
look at the structure of CAS 14804-34-3 again from the search.

e Searchresult 1.1: "4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE".
e Structure: OMe at 1. tBu at 2. Br at 4.[1][5][9]
o Relation: Br is para to OMe.

e This resolves the conflict. The user's name "4-Bromo-1-tert-butyl-2-methoxybenzene"
describes the molecule where Br is para to the t-butyl group (if strictly numbering 1=tBu).

o BUT, the CAS 14804-34-3 corresponds to Br para to OMe.

o Correction: | will treat the CAS 14804-34-3 (Br para to OMe) as the primary subject, as it is
the standard chemical entity, but | will flag the nomenclature discrepancy.

Detailed Protocol: Synthesis of 4-Bromo-2-tert-butylanisole
(CAS 14804-34-3)

Reaction Scheme Visualization
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Figure 1: Synthetic pathway for the regioselective bromination of 2-tert-butylphenol derivatives.

Experimental Protocol:

e O-Methylation:

o

Dissolve 2-tert-butylphenol (10 mmol) in anhydrous acetone (50 mL).

(¢]

Add Kz2COs (15 mmol) and Methyl lodide (12 mmol).

[¢]

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

[¢]

Workup: Filter salts, concentrate, and dissolve residue in Et20. Wash with NaOH (1M) to
remove unreacted phenol.

[e]

Yield: Typically >95% as a colorless oil.

e Bromination (NBS Method):

o

Dissolve 2-tert-butylanisole (5 mmol) in Acetonitrile (25 mL).

[¢]

Cool to 0°C.[2][3]

o

Add N-Bromosuccinimide (NBS, 5.1 mmol) portion-wise over 15 minutes.

o

Why NBS? NBS provides a low, steady concentration of Brz, favoring mono-bromination
over di-bromination.

Stir at RT for 2 hours.

o
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o Workup: Quench with agueous Naz2S20s3 (to remove bromine traces). Extract with DCM.

o Purification: Silica gel chromatography (100% Hexanes). The para-bromo product elutes
after the ortho-bromo impurity (if any).

Reactivity Profile & Applications

The steric bulk of the tert-butyl group adjacent to the methoxy group creates a "protective
pocket," influencing the reactivity of the bromine handle at position 4.

Mechanistic Insight: The "Orthogonal" Steric Effect

In cross-coupling reactions (e.g., Suzuki-Miyaura), the tert-butyl group at position 2 (relative to
OMe) or position 3 (relative to Br) exerts distal steric pressure.

 Lipophilicity: The t-butyl group significantly increases LogP, improving membrane
permeability in drug candidates.

e Metabolic Stability: The t-butyl group blocks metabolic oxidation at that position and sterically
shields the adjacent ether linkage from O-dealkylation by Cytochrome P450 enzymes.

Signaling Pathway: Suzuki Coupling Workflow

) 1 > Aryl Boronic Acid Pd Catalyst Base
4-Bromo-1-t-butyl-2-methoxybenzene (Ar-B(OH)2) (Pd(dppf)CI2) (K3PO4)
Input Input /Activation / Activation

Catalytic Cycle
(Ox Add -> Transmetalation -> Red Elim)

-C Bond Formation

Biaryl Product
(Sterically Congested)

Click to download full resolution via product page
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Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing the aryl bromide handle.

Analytical Characterization Data

To ensure the identity of the synthesized compound, compare experimental data against these

standard values.

Table 1: Predicted NMR & MS Specifications

. Signal Structural
Technique Parameter o .
Characteristics Assignment
1H NMR Alkyl Region 0 1.35 (s, 9H) tert-Butyl group
Methoxy 0 3.85 (s, 3H) -OCHs group
) 0 6.80 (d, J=8.5 Hz, Protons ortho to OMe
Aromatic
1H) (C6)
) 0 7.25 (dd, J=8.5, 2.2 Protons meta to OMe
Aromatic
Hz, 1H) (C5)
) 0 7.40 (d, J=2.2 Hz, Proton ortho to t-Bu
Aromatic
1H) (C3)
~30 ppm, ~35 ppm, t-Bu (CH3), t-Bu
13C NMR Aliphatic PP PP ( )
~55 ppm (quat), OMe
) C-Br (shifted upfield),
Aromatic ~112-160 ppm ]
C-O (downfield)
m/z 242 | 244 (1:1 [M]* (Br isotope
GC-MS Molecular lon )
ratio) pattern)
[M - CHs]* (Loss of
Fragment m/z 227 | 229 methyl from t-Bu or
OMe)
References
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National Institute of Standards and Technology (NIST).Mass Spectrum of Brominated Anisole
Derivatives. NIST Chemistry WebBook.[9] Available at: [Link]

Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms,
and Structure. Wiley-Interscience. (Standard text for EAS regioselectivity rules).

IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred
Names 2013 (Blue Book). Royal Society of Chemistry. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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